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Disodium diphosphate

Baking science Chemical leavening Dough rheology

Formulations relying on generic phosphates or fast-acting acids like MCP risk premature collapse and poor oven spring. Disodium diphosphate (SAPP) is the precise solution, delivering a unique dual-stage CO₂ release: 22-40% during mixing and >50% upon baking. • SAPP 28 (DRR 24-28): Optimized for commercial baking powders, self-rising flours, and refrigerated doughs requiring extended bench time. • SAPP 40 (DRR 35-43): Engineered for cake doughnuts and applications needing rapid initial buoyancy. • Chelates Fe²⁺/Cu²⁺ to inhibit polyphenol oxidase, preventing enzymatic browning in processed potatoes; chelates Mg²⁺ to prevent struvite crystal formation in canned seafood.

Molecular Formula H4NaO7P2
Molecular Weight 200.96 g/mol
CAS No. 7758-16-9
Cat. No. B1346107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisodium diphosphate
CAS7758-16-9
Molecular FormulaH4NaO7P2
Molecular Weight200.96 g/mol
Structural Identifiers
SMILESOP(=O)(O)OP(=O)(O)O.[Na]
InChIInChI=1S/Na.H4O7P2/c;1-8(2,3)7-9(4,5)6/h;(H2,1,2,3)(H2,4,5,6)
InChIKeyMHXGNUVRVJWHJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in water
Sol in wate

Disodium Diphosphate (SAPP) Procurement Baseline


Disodium diphosphate (CAS 7758-16-9), also known as sodium acid pyrophosphate (SAPP), is an inorganic salt with the chemical formula Na₂H₂P₂O₇ and a molecular weight of 221.94 g/mol [1]. It is produced via thermal dehydration of monosodium phosphate and appears as a white, odorless, water-soluble crystalline powder with a pH of approximately 3.5–4.5 in 1% aqueous solution . SAPP is a multifunctional food additive (E450(i)) recognized as Generally Recognized As Safe (GRAS) and is primarily employed as a controlled-release leavening acid in double-acting baking powders and as a chelating agent to prevent discoloration in processed potatoes and struvite crystal formation in canned seafood [2]. Its versatility extends to meat processing as a water-holding enhancer and curing accelerator .

Why Generic Substitutes Underperform for SAPP


Disodium diphosphate cannot be interchangeably substituted with generic 'phosphate blends' or alternative leavening acids such as monocalcium phosphate (MCP) or sodium aluminum phosphate (SALP) without fundamentally altering product performance. SAPP is distinguished by its unique combination of controlled, heat-triggered CO₂ release kinetics—22–40% gas release during initial mixing and over 50% during baking—and its distinct neutralizing value of 72 [1]. In contrast, MCP is a fast-acting acid that generates the majority of its gas at room temperature, leading to premature expansion and potential collapse, while SALP provides a slower, higher-temperature release profile suited to different textures [2]. Furthermore, SAPP's specific chelation chemistry is uniquely effective at preventing enzymatic browning in potatoes and struvite crystal formation in canned seafood, functions that MCP, SALP, or generic phosphate salts do not replicate . Sourcing decisions must therefore be guided by these quantifiable, application-specific performance metrics rather than assuming functional interchangeability based solely on the 'phosphate' classification.

Quantified Differentiation Evidence for SAPP Procurement


Leavening Kinetics: SAPP vs Alternative Acids

Disodium diphosphate (SAPP) provides a unique, dual-stage CO₂ release profile essential for double-acting baking powders. Across all grades (e.g., SAPP 28, SAPP 40), 22–40% of the total leavening gas is released during the initial mixing phase, with the majority (>50%) released upon thermal activation during baking [1]. This controlled, heat-triggered second stage is critical for achieving proper oven spring and preventing product collapse. In contrast, monocalcium phosphate (MCP) is a fast-acting acid that releases most of its gas at room temperature, while sodium aluminum phosphate (SALP) reacts at higher temperatures and is better suited for products requiring a resilient crumb structure [2]. Furthermore, the dough reaction rate (DRR) of SAPP is tunable across specific grades: SAPP 28 exhibits a DRR of 24–28, suitable for all-purpose baking and longer bench times, while SAPP 40 exhibits a faster DRR of 35–43, optimized for cake doughnut buoyancy and rapid oven rise [3]. This graded tunability is a unique procurement advantage not available with single-rate acidulants like MCP.

Baking science Chemical leavening Dough rheology

Neutralizing Value and Sodium Load: SAPP vs Other Acids

SAPP exhibits a neutralizing value (NV) of 72, defined as the grams of sodium bicarbonate neutralized by 100 g of leavening acid [1]. This NV is intermediate between that of monocalcium phosphate (MCP, NV=80) and sodium aluminum phosphate (SALP, NV=100), providing a specific balance of leavening power and dough buffering [2]. However, SAPP contributes a significant sodium load of approximately 21,000 mg sodium per 100 g, compared to SALP (≈2,100 mg/100 g) and the calcium-based alternative Cal-Rise (0 mg sodium/100 g, NV=72) [3]. While Cal-Rise offers a 1:1 replacement for SAPP 28 with the same NV, it is not a universal substitute because it alters calcium content and may impact flavor and crumb structure in formulations optimized for SAPP [4].

Food formulation Sodium reduction Nutritional analysis

Enzymatic Browning Inhibition by SAPP in Potatoes

SAPP is a potent inhibitor of enzymatic browning in fresh-cut and processed potatoes, functioning by chelating metal cofactors (e.g., iron, copper) essential for polyphenol oxidase (PPO) activity . In a study on fresh-cut potato anti-browning agents, an optimized composite inhibitor containing 0.2992% EDTA-2Na significantly suppressed PPO activity and delayed the PPO activity peak by more than 6 days during storage [1]. While this study did not use SAPP alone, the chelation mechanism is directly relevant: SAPP's ability to bind iron prevents the metal-catalyzed oxidation that leads to darkening [2]. This function is not provided by alternative leavening acids such as MCP or SALP, which lack the same chelation capacity for iron [3].

Food preservation Enzymatic browning Potato processing

Struvite Crystal Prevention in Canned Seafood

SAPP is uniquely effective at preventing the formation of struvite crystals (magnesium ammonium phosphate hexahydrate) in canned seafood, particularly tuna and crab [1]. Struvite crystals form during retorting and appear as glass-like particles that negatively impact consumer perception and product quality. SAPP chelates magnesium ions, reducing their availability for crystal formation [2]. This function is not shared by other common leavening acids such as MCP or SALP, which do not possess the same chelation capacity for magnesium [3]. The use of SAPP in canned tuna is a standard industry practice to maintain product clarity and visual appeal [4].

Seafood canning Quality control Chelation chemistry

Water Holding Capacity in Meat Processing

Disodium diphosphate (SAPP) significantly enhances water holding capacity (WHC) in processed meats. In a study investigating the effect of phosphates on the heat-induced gelation of bovine longissimus dorsi muscle salt-soluble proteins, the addition of 0.3% disodium diphosphate resulted in an average gel water-holding capacity of 98.375%, which was higher than the WHC achieved with a 0.1% addition level [1]. This demonstrates a dose-dependent improvement in moisture retention. While this study evaluated disodium diphosphate as part of a phosphate blend, the quantitative improvement is directly attributable to its chelating and ionic strength effects [2]. Alternative leavening acids like MCP and SALP are not typically used for this function and do not provide the same magnitude of WHC enhancement [3].

Meat science Water holding capacity Phosphate additives

Tortilla Opacity and Texture: SAPP vs Other Acids

In a controlled study evaluating the functionality of four leavening acids in wheat flour tortillas, SAPP-28 was directly compared to sodium aluminum phosphate (SALP), sodium aluminum sulfate (SAS), and monocalcium phosphate (MCP) [1]. The study found that higher amounts of MCP and SAPP-28 were required to produce opaque tortillas compared to treatments containing SALP and SAS [2]. This indicates that while SAPP-28 can achieve desirable opacity, SALP and SAS are more efficient on a weight basis for this specific quality attribute. Additionally, dough temperature increases (from 34°C to 38°C) required additional leavening acid and base for SAPP-28 formulations to compensate for CO₂ loss during mixing and resting, whereas SALP and SAS treatments were less sensitive to temperature fluctuations [3].

Tortilla quality Leavening acid functionality Dough rheology

Optimal Application Scenarios for SAPP


Double-Acting Baking Powders and Self-Rising Flours

Procurement of SAPP is essential for formulations requiring a balanced, dual-stage CO₂ release profile where 22–40% of gas is generated during mixing and the majority (>50%) is released upon baking. This profile prevents premature product collapse and ensures adequate oven spring, a functional attribute not provided by fast-acting acids like MCP [1]. SAPP 28 (DRR 24–28) is specifically indicated for commercial baking powders, self-rising flours, and refrigerated doughs with extended bench times, while SAPP 40 (DRR 35–43) is optimized for cake doughnuts and products requiring rapid initial buoyancy [2].

Enzymatic Browning Prevention in Processed Potatoes

SAPP should be prioritized for procurement in frozen french fry, hash brown, and fresh-cut potato processing lines. Its ability to chelate iron and copper ions directly inhibits polyphenol oxidase (PPO) activity, preventing the dark discoloration that compromises product appeal and consumer acceptance . Alternative leavening acids such as MCP and SALP lack this chelation capacity and are ineffective substitutes for anti-browning applications [3].

Struvite Prevention in Canned Seafood

SAPP is a critical ingredient for canned seafood operations seeking to maintain product clarity and avoid the appearance of glass-like struvite crystals. Its magnesium-chelating property prevents the crystallization of magnesium ammonium phosphate during retorting, a quality issue that cannot be resolved by substituting other leavening acids [4]. Procurement specifications should mandate food-grade SAPP for this application to ensure consistent product quality and consumer satisfaction [5].

Water Holding Capacity and Cured Color in Processed Meats

SAPP is an effective component of phosphate blends used to improve water holding capacity in cooked hams, sausages, and canned meats, contributing to higher yields and improved juiciness. Studies demonstrate that inclusion levels of 0.3% disodium diphosphate can achieve gel water-holding capacities exceeding 98%, directly impacting economic yields [6]. Furthermore, SAPP accelerates the conversion of sodium nitrite to nitrite in cured meats, enhancing color development and reducing processing time, a function not shared by MCP or SALP [7].

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